N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, a trifluoromethyl-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid as a starting material.
Attachment of the trifluoromethyl-substituted phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-3-[4-(METHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-[(FURAN-2-YL)METHYL]-3-[4-(CHLORO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-[(FURAN-2-YL)METHYL]-3-[4-(BROMO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its analogs .
Properties
Molecular Formula |
C15H10F3N3O3 |
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Molecular Weight |
337.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)10-5-3-9(4-6-10)12-20-14(24-21-12)13(22)19-8-11-2-1-7-23-11/h1-7H,8H2,(H,19,22) |
InChI Key |
PASAKZJJUUAXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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